molecular formula C18H14N3NaO3S B7822144 sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate

Cat. No.: B7822144
M. Wt: 375.4 g/mol
InChI Key: MLVYOYVMOZFHIU-UHFFFAOYSA-M
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Description

omega-3 fatty acids . Omega-3 fatty acids are polyunsaturated fatty acids that play a crucial role in human physiology. They are essential nutrients that the body cannot produce on its own and must be obtained through diet or supplements. The three main types of omega-3 fatty acids involved in human physiology are alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Omega-3 fatty acids can be synthesized through various chemical processes. One common method involves the extraction of these fatty acids from natural sources such as fish oil or algae. The extraction process typically involves the use of solvents and purification techniques to isolate the desired fatty acids.

Industrial Production Methods

Industrial production of omega-3 fatty acids often involves large-scale extraction from marine sources. Fish oil is a primary source, and the extraction process includes steps such as pressing, centrifugation, and molecular distillation to obtain high-purity omega-3 fatty acids. Algal oil is another significant source, especially for vegetarian and vegan supplements .

Chemical Reactions Analysis

Types of Reactions

Omega-3 fatty acids undergo various chemical reactions, including:

    Oxidation: Omega-3 fatty acids are prone to oxidation due to their multiple double bonds. This reaction can lead to the formation of peroxides and other oxidative products.

    Hydrogenation: This process involves the addition of hydrogen to the double bonds, converting unsaturated fatty acids into saturated ones.

    Esterification: Omega-3 fatty acids can react with alcohols to form esters, which are often used in supplements for better stability and absorption.

Common Reagents and Conditions

    Oxidation: Oxygen, light, and heat are common factors that promote the oxidation of omega-3 fatty acids.

    Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel are used in this reaction.

    Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used.

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Hydrogenation: Saturated fatty acids.

    Esterification: Fatty acid esters.

Scientific Research Applications

Omega-3 fatty acids have a wide range of applications in scientific research:

    Chemistry: Used as standards in analytical chemistry for the identification and quantification of fatty acids.

    Biology: Studied for their role in cell membrane structure and function.

    Medicine: Extensively researched for their potential benefits in cardiovascular health, anti-inflammatory properties, and cognitive function.

    Industry: Used in the production of dietary supplements, functional foods, and pharmaceuticals.

Mechanism of Action

Omega-3 fatty acids exert their effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Omega-6 Fatty Acids: Another class of polyunsaturated fatty acids that are essential for human health but have different physiological roles.

    Monounsaturated Fatty Acids: Fatty acids with a single double bond, such as oleic acid.

Uniqueness

Omega-3 fatty acids are unique due to their multiple double bonds and their significant role in reducing inflammation and supporting cardiovascular health. Unlike omega-6 fatty acids, which are more prevalent in the typical diet, omega-3 fatty acids often need to be supplemented to achieve optimal health benefits .

Properties

IUPAC Name

sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYOYVMOZFHIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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